

Synthesis and Characterization of 2-(Piperidin-4-yloxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Piperidin-4-yloxy)acetic acid

Cat. No.: B116248

[Get Quote](#)

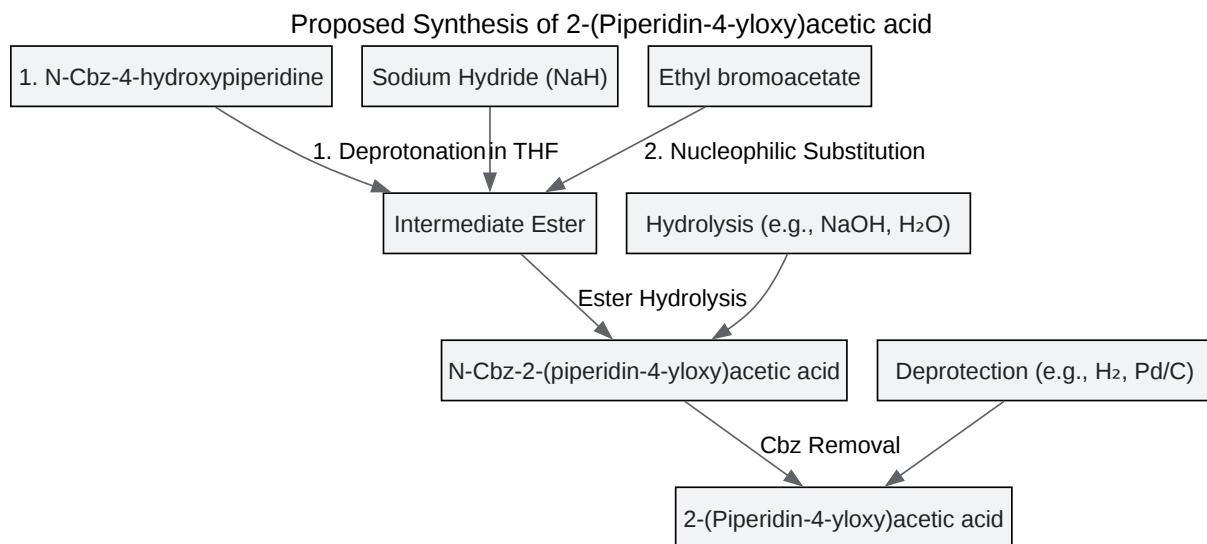
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-(Piperidin-4-yloxy)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a plausible synthetic route, predicted physicochemical and spectroscopic data, and a thorough discussion of the analytical techniques required for its characterization.

Introduction

2-(Piperidin-4-yloxy)acetic acid is a bifunctional molecule incorporating a piperidine ring and a carboxylic acid moiety linked by an ether bond. The piperidine scaffold is a prevalent feature in many biologically active compounds, imparting favorable pharmacokinetic properties such as improved solubility and the ability to form salt derivatives. The acetic acid side chain provides a handle for further chemical modification or for interaction with biological targets. This guide outlines a practical synthetic approach and the expected analytical data for this compound.

Physicochemical Properties


The key physicochemical properties of **2-(Piperidin-4-yloxy)acetic acid** have been calculated and are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for developing appropriate analytical methods.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₃	PubChem
Molecular Weight	159.18 g/mol	PubChem[1]
XLogP3	-3.4	PubChem[1]
Monoisotopic Mass	159.08954328 Da	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem

Synthesis Protocol

A common and effective method for the synthesis of **2-(Piperidin-4-yloxy)acetic acid** is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, the alkoxide is generated from 4-hydroxypiperidine, which then reacts with an ester of a haloacetic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. To prevent undesired N-alkylation of the piperidine, its nitrogen atom should be protected, for example, with a benzyloxycarbonyl (Cbz) group, which can be removed in the final step.

Proposed Synthetic Scheme

[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis workflow for **2-(Piperidin-4-yloxy)acetic acid**.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate (Intermediate Ester)

- To a solution of N-Cbz-4-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
- Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.

- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the intermediate ester.

Step 2: Synthesis of 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid (N-Protected Acid)

- Dissolve the intermediate ester (1 equivalent) in a mixture of THF and water.
- Add lithium hydroxide monohydrate (2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture with 1 M HCl to pH ~3.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-protected carboxylic acid.

Step 3: Synthesis of **2-(Piperidin-4-yloxy)acetic acid (Final Product)**

- Dissolve the N-protected acid (1 equivalent) in methanol.
- Add palladium on carbon (10 wt. % Pd) to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure to yield **2-(Piperidin-4-yloxy)acetic acid**.

Characterization Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-(Piperidin-4-yloxy)acetic acid**. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

¹H NMR Spectroscopy

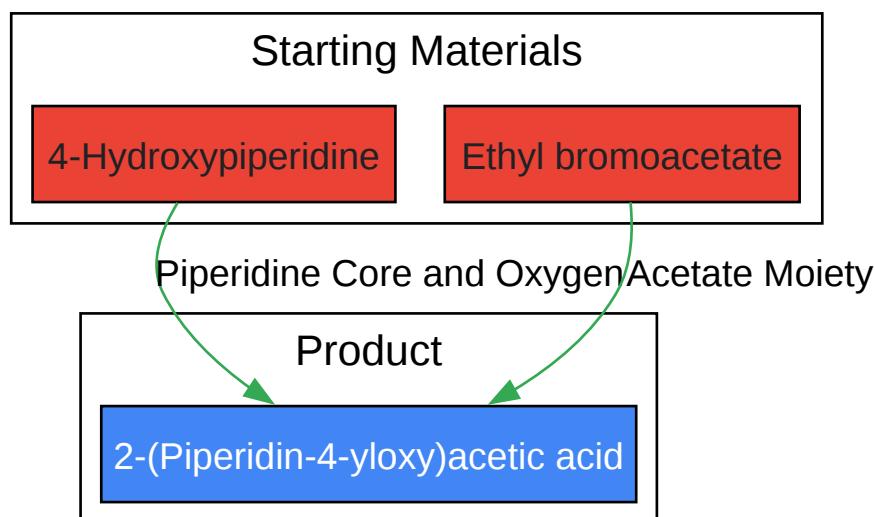
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.1	s	2H	O-CH ₂ -COOH
~3.6	m	1H	O-CH-(piperidine)
~3.1	m	2H	Piperidine H axially at C2, C6
~2.7	m	2H	Piperidine H equatorially at C2, C6
~2.0	m	2H	Piperidine H axially at C3, C5
~1.7	m	2H	Piperidine H equatorially at C3, C5
Broad	s	1H	NH
Broad	s	1H	COOH

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~175	C=O (Carboxylic Acid)
~75	O-CH-(piperidine)
~65	O-CH ₂ -COOH
~44	Piperidine C2, C6
~32	Piperidine C3, C5

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
~3300 (broad)	N-H stretch (Secondary Amine)
2950-2850	C-H stretch (Aliphatic)
~1730	C=O stretch (Carboxylic Acid)
~1100	C-O-C stretch (Ether)


Mass Spectrometry (MS)

m/z	Assignment
160.0968	[M+H] ⁺ (Calculated for C ₇ H ₁₄ NO ₃ ⁺)
142.0862	[M+H - H ₂ O] ⁺
100.0757	[M+H - CH ₂ COOH] ⁺

Logical Relationships

The structural relationship between the starting materials and the final product in the proposed synthesis is crucial for understanding the transformation.

Structural Relationship of Key Molecules

[Click to download full resolution via product page](#)

Caption: Relationship between starting materials and the final product structure.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of **2-(Piperidin-4-yloxy)acetic acid**. The proposed Williamson ether synthesis, employing a protecting group strategy, represents a viable route to obtain the target compound. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to facilitate further research and development involving this and related piperidine derivatives in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-(Piperidin-4-yloxy)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116248#synthesis-and-characterization-of-2-piperidin-4-yloxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com